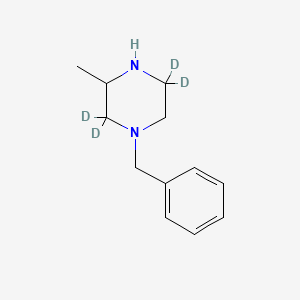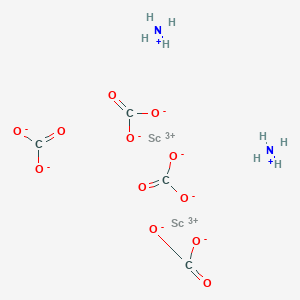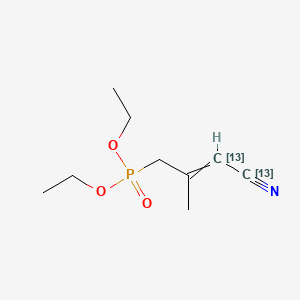
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile is a chemical compound with the molecular formula C7[13C]2H16NO3P and a molecular weight of 219.19 g/mol. This compound is labeled with stable isotopes, specifically carbon-13, making it useful in various scientific research applications.
Méthodes De Préparation
The synthesis of 4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile involves the use of stable isotope labeling techniques. The compound can be synthesized through a series of chemical reactions that incorporate carbon-13 into the molecular structure. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and tetrahydrofuran. Industrial production methods may involve large-scale synthesis and purification processes to ensure high purity and yield.
Analyse Des Réactions Chimiques
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a chemical reference for identification, qualitative, and quantitative analysis. In biology, it is used in metabolic research to study metabolic pathways in vivo. In medicine, it is used for imaging, diagnosis, and newborn screening. In industry, it is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.
Mécanisme D'action
The mechanism of action of 4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to track the compound’s movement and transformation within biological systems, providing insights into its effects and mechanisms.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile include 4-(diethylphosphono)-3-methyl-2-butenenitrile and diethyl (3-cyano-2-methylallyl)phosphonate. These compounds share similar structural features and chemical properties but differ in their specific applications and labeling. The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in research applications.
Propriétés
Formule moléculaire |
C9H16NO3P |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |
Clé InChI |
OPUURRZDCJCVGT-AKZCFXPHSA-N |
SMILES isomérique |
CCOP(=O)(CC(=[13CH][13C]#N)C)OCC |
SMILES canonique |
CCOP(=O)(CC(=CC#N)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
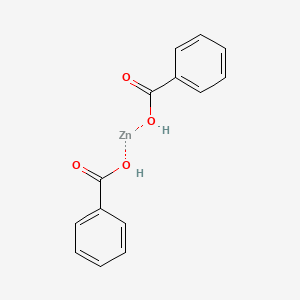
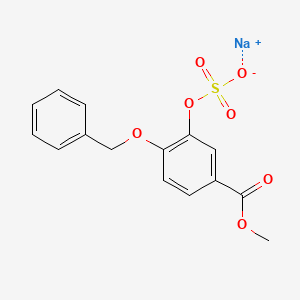
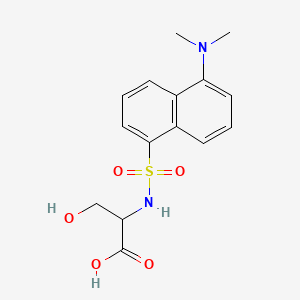
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
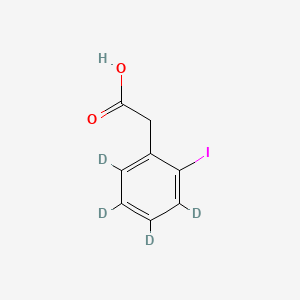
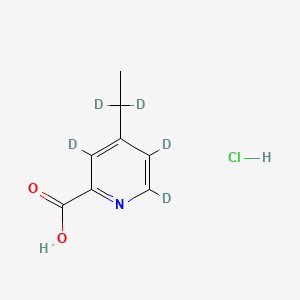
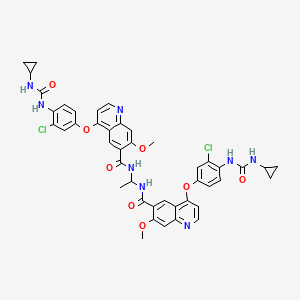
![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)
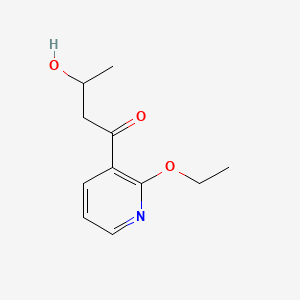
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
